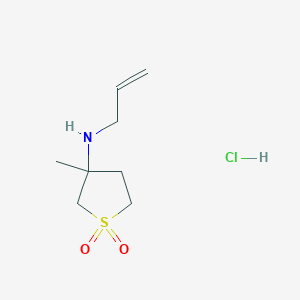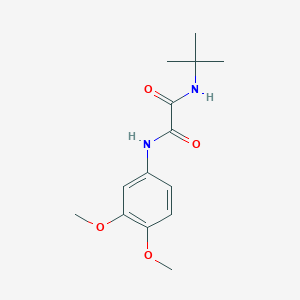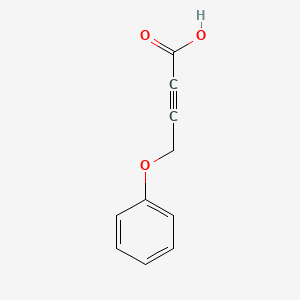![molecular formula C18H13N B1655244 2-phenyl-1H-benzo[g]indole CAS No. 33555-17-8](/img/structure/B1655244.png)
2-phenyl-1H-benzo[g]indole
Overview
Description
2-Phenyl-1H-benzo[g]indole is a heterocyclic aromatic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused benzene and pyrrole ring system, with a phenyl group attached to the nitrogen-bearing pyrrole ring. The unique structure of this compound contributes to its diverse chemical reactivity and biological activities.
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: One common method for synthesizing indole derivatives involves the Fischer indole synthesis.
Reductive Cyclization: Another method includes the reductive cyclization of 2-haloaniline derivatives with phenylacetyl under mild conditions, often catalyzed by palladium or copper complexes.
Industrial Production Methods:
Multicomponent Reactions: Industrially, this compound can be synthesized using multicomponent reactions involving arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in the presence of a catalyst like sulfamic acid.
Types of Reactions:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
2-Phenyl-1H-benzo[g]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-phenyl-1H-benzo[g]indole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
2-Phenylindole: Similar in structure but lacks the fused benzene ring.
Benzofuro[3,2-b]indole: Contains an oxygen atom in the fused ring system.
Indazole Derivatives: Similar nitrogen-containing heterocycles with different ring fusion patterns.
Uniqueness:
Structural Features: The fused benzene and pyrrole ring system with a phenyl group attached to the nitrogen-bearing pyrrole ring makes 2-phenyl-1H-benzo[g]indole unique.
Chemical Reactivity: The compound’s unique structure contributes to its diverse chemical reactivity, making it valuable in various synthetic applications.
Properties
IUPAC Name |
2-phenyl-1H-benzo[g]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N/c1-2-7-14(8-3-1)17-12-15-11-10-13-6-4-5-9-16(13)18(15)19-17/h1-12,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIHHRJMNTXXJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385301 | |
| Record name | 2-phenyl-1H-benzo[g]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33555-17-8 | |
| Record name | 2-phenyl-1H-benzo[g]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(dimethylhydrazinylidene)methyl]-N,N-dimethylaniline](/img/structure/B1655161.png)


![N-dibenzofuran-3-yl-1-[5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl]methanimine](/img/structure/B1655164.png)


![5-Amino-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1655170.png)

![N-[(E)-(2-chlorophenyl)methylideneamino]-3,4,5-trihydroxybenzamide](/img/structure/B1655175.png)



![4,6,8,15-Tetramethyl-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),11,13,15,17-hexaene-3,5,9-trione](/img/structure/B1655181.png)

